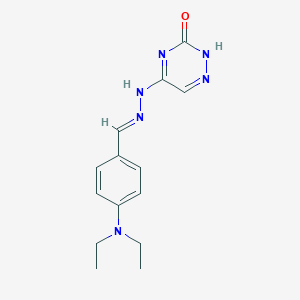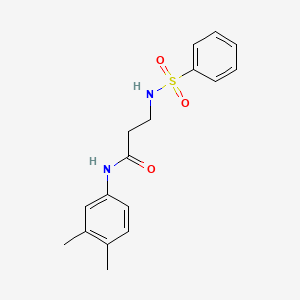
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections. It is a synthetic compound that was first synthesized in 1960 and has since become a widely used antibiotic due to its effectiveness against a broad range of bacteria.
Mechanism of Action
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and by inhibiting its synthesis, 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole prevents the bacteria from multiplying and spreading.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain enzymes in the liver, as well as increase the excretion of certain electrolytes, such as potassium and sodium.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole in lab experiments is its broad-spectrum antibacterial activity. This makes it useful for testing the effectiveness of antibiotics against a wide range of bacteria. However, one limitation of using 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole is its potential to cause side effects in lab animals, which can affect the results of the experiments.
Future Directions
There are a number of future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole. One area of research could focus on developing new formulations of the drug that are more effective against antibiotic-resistant bacteria. Another area of research could focus on investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole as a treatment for other types of infections, such as viral infections. Additionally, research could be conducted on the potential of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole to interact with other drugs, which could lead to new treatment options for certain conditions.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole involves the reaction of 4-chlorophenol with 2-amino-2-methyl-1-propanol to form 2-(4-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with thionyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, which is then reacted with 4-methyl-1,3-thiazole-2-amine to form 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. It has also been used in combination with other antibiotics, such as trimethoprim, to increase its effectiveness.
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-8-20-13(16-9)17-12(18)14(2,3)19-11-6-4-10(15)5-7-11/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJSLTXZAVLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)
![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)




![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)